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Compound of Interest

Compound Name: Elisartan

Cat. No.: B1671175

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin Il Receptor Blockers
(ARBS), a class of drugs pivotal in the management of cardiovascular diseases. This document
outlines the complete list of approved ARBSs, their chemical structures, and detailed
pharmacokinetic and pharmacodynamic properties. Furthermore, it delves into the intricate
signaling pathways of the Angiotensin Il Type 1 (AT1) receptor and provides detailed
experimental protocols for the characterization of these compounds.

A Complete List of Angiotensin Il Receptor Blockers

The following table lists the eight currently approved Angiotensin Il Receptor Blockers:
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Generic Name Brand Name(s)
Azilsartan Edarbi
Candesartan Atacand
Eprosartan Teveten
Irbesartan Avapro

Losartan Cozaar
Olmesartan Benicar
Telmisartan Micardis
Valsartan Diovan

Chemical Structures

The chemical structures of the approved ARBs are presented below. Many share common
structural motifs, such as a biphenyl-tetrazole group, which is crucial for their binding to the AT1
receptor.[1][2]

Azilsartan: 2-ethoxy-1-{[2'-(5-0x0-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-ylimethyl}-1H-
benzimidazole-7-carboxylic acid

¢ Candesartan: (+)-1-Hydroxyethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yllmethyl]-1H-
benzimidazole-7-carboxylate

o Eprosartan: (E)-2-Butyl-1-(p-carboxybenzyl)-a-2-thenylimidazole-5-acrylic acid

e Irbesartan: 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-
1-en-4-one[3]

o Losartan: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yllmethyl]-1H-imidazole-5-
methanol[1]

e Olmesartan: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-
yllmethyl]-1H-imidazole-5-carboxylic acid
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o Telmisartan: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-
biphenyl]-2-carboxylic acid

o Valsartan: N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yI)[1,1'-biphenyl]-4-ylImethyl]-L-valine[4]

Pharmacokinetic Properties

The pharmacokinetic profiles of ARBs exhibit notable differences, which can influence their
clinical application. Key parameters are summarized in the table below. Some ARBSs, like
candesartan and olmesartan, are administered as prodrugs and are converted to their active
forms in the body.[5] Losartan also has an active metabolite, EXP3174, which is more potent
than the parent drug.[5]

. o Time to . .
Bioavailabil Half-life Protein )
Drug ] Peak o Metabolism
ity (%) (hours) Binding (%)
(hours)
_ CYP2C9
Azilsartan ~60 2-3 ~11 >99 )
(minor)
~15 (as Hydrolysis to
Candesartan ] ) 3-4 9 >99 )
cilexetil) active form
Eprosartan ~13 1-2 5-9 98 Minimal
CYP2C9,
Irbesartan 60-80 15-2 11-15 90-95 Glucuronidati
on
2 (Losartan), CYP2C9,
Losartan ~33 1 6-9 >08 CYP3A4 to
(EXP3174) EXP3174
~26 (as Hydrolysis to
Olmesartan ) 1.4-2.8 13 >99 )
medoxomil) active form
) Glucuronidati
Telmisartan 42-58 0.5-1 24 >99.5
on
Valsartan ~25 2-4 6 95 Minimal
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Pharmacodynamic Properties

ARBs are highly selective for the AT1 receptor over the AT2 receptor. This selectivity is a key
feature of their mechanism of action, allowing for the blockade of the detrimental effects of
Angiotensin Il mediated by the AT1 receptor, while potentially permitting the beneficial effects
mediated by the AT2 receptor. The binding affinities of various ARBs to the AT1 receptor are
presented below.

Drug AT1 Receptor Affinity AT1 vs AT2 Selectivity
(IC50/Ki, nM) (Fold)

Azilsartan Potent, with slow dissociation High

Candesartan 0.26 - 2.86 >10,000

Eprosartan 14-9.2 High

Irbesartan 1.3-4.05 >8,500

Losartan 16.4 - 28.0 ~1,000

Olmesartan 6.7-7.7 >12,500

Telmisartan 3.0-3.7 >3,000

Valsartan 2.38-27 ~30,000

Note: Affinity values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Angiotensin Il Type 1 receptor signaling pathway and a
typical experimental workflow for characterizing ARBs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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